4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
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Overview
Description
4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is a complex organic compound with the molecular formula C20H12N4O2 It is a derivative of benzoic acid, featuring an imidazo[4,5-f][1,10]phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide. This reaction is often carried out in a green solvent like PEG-400, followed by further reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazo[4,5-f][1,10]phenanthroline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzymatic activities and cellular functions.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)- involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and alter their activity, thereby affecting cellular processes. The compound’s imidazo[4,5-f][1,10]phenanthroline moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo structure but differ in their specific ring systems and functional groups.
Imidazo[4,5-f][1,10]phenanthroline derivatives: These derivatives vary in their substituents, which can significantly alter their chemical and biological properties.
Uniqueness
4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is unique due to its specific combination of benzoic acid and imidazo[4,5-f][1,10]phenanthroline moieties. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c25-20(26)12-7-5-11(6-8-12)19-23-17-13-3-1-9-21-15(13)16-14(18(17)24-19)4-2-10-22-16/h1-10H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSPRCZFZYYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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